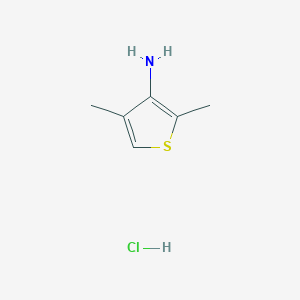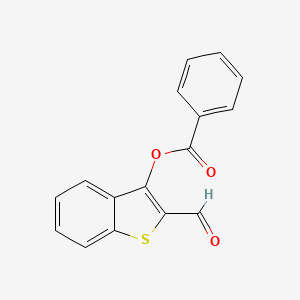
(2-Formyl-1-benzothiophen-3-yl) benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Formyl-1-benzothiophen-3-yl) benzoate, also known as FB1, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a member of the benzothiophene family of compounds and is characterized by its ability to inhibit sphingolipid biosynthesis.
Mécanisme D'action
(2-Formyl-1-benzothiophen-3-yl) benzoate inhibits the enzyme ceramide synthase, which is involved in the biosynthesis of sphingolipids. This inhibition leads to a decrease in the levels of sphingolipids, which in turn leads to a disruption of cellular signaling pathways. The disruption of these pathways leads to the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
(2-Formyl-1-benzothiophen-3-yl) benzoate has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, (2-Formyl-1-benzothiophen-3-yl) benzoate has been shown to have anti-inflammatory and anti-angiogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2-Formyl-1-benzothiophen-3-yl) benzoate in lab experiments is its ability to selectively inhibit sphingolipid biosynthesis. This allows researchers to study the effects of sphingolipid metabolism on cellular signaling pathways in a controlled manner. However, one limitation of using (2-Formyl-1-benzothiophen-3-yl) benzoate is its potential toxicity to non-cancer cells. Careful consideration should be given to the dosage and duration of exposure when using (2-Formyl-1-benzothiophen-3-yl) benzoate in lab experiments.
Orientations Futures
There are several future directions for research involving (2-Formyl-1-benzothiophen-3-yl) benzoate. One area of research is the development of new analogs of (2-Formyl-1-benzothiophen-3-yl) benzoate with improved efficacy and reduced toxicity. Another area of research is the study of the effects of (2-Formyl-1-benzothiophen-3-yl) benzoate on the microbiome and its potential use as a therapeutic agent for diseases associated with dysbiosis. Additionally, (2-Formyl-1-benzothiophen-3-yl) benzoate could be used in combination with other chemotherapeutic agents to enhance their efficacy. Finally, further studies are needed to fully understand the mechanism of action of (2-Formyl-1-benzothiophen-3-yl) benzoate and its potential use in the treatment of cancer and other diseases.
Conclusion:
In conclusion, (2-Formyl-1-benzothiophen-3-yl) benzoate is a synthetic compound that has been widely used in scientific research due to its ability to inhibit sphingolipid biosynthesis. It has been shown to induce apoptosis in cancer cells and has potential as a therapeutic agent for cancer and other diseases. However, careful consideration should be given to its potential toxicity to non-cancer cells. Further research is needed to fully understand the mechanism of action of (2-Formyl-1-benzothiophen-3-yl) benzoate and its potential use in the treatment of diseases.
Méthodes De Synthèse
(2-Formyl-1-benzothiophen-3-yl) benzoate can be synthesized via a multi-step process that involves the reaction of 2-bromo-1-benzothiophene with potassium thioacetate, followed by the reaction of the resulting thioester with benzoyl chloride. The final product is obtained by oxidation of the intermediate with potassium permanganate. This synthetic method has been optimized to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
(2-Formyl-1-benzothiophen-3-yl) benzoate has been widely used in scientific research due to its ability to inhibit sphingolipid biosynthesis. It has been shown to induce apoptosis in a variety of cancer cell lines, making it a potential candidate for cancer therapy. (2-Formyl-1-benzothiophen-3-yl) benzoate has also been used to study the role of sphingolipids in the regulation of cell growth and differentiation. Additionally, (2-Formyl-1-benzothiophen-3-yl) benzoate has been used in studies of the effects of sphingolipid metabolism on cellular signaling pathways.
Propriétés
IUPAC Name |
(2-formyl-1-benzothiophen-3-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O3S/c17-10-14-15(12-8-4-5-9-13(12)20-14)19-16(18)11-6-2-1-3-7-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPPTPMRIYAXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(SC3=CC=CC=C32)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Formyl-1-benzothiophen-3-yl) benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2838504.png)
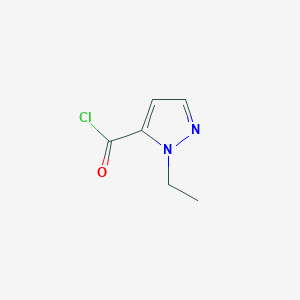
![(4-Oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2838506.png)
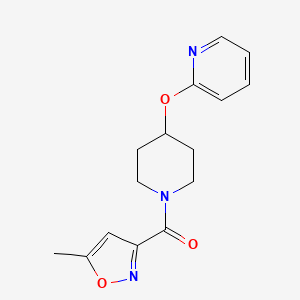
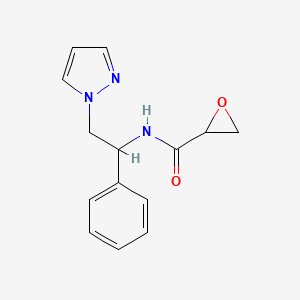
![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2838510.png)


![1-(benzo[d]oxazol-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2838513.png)

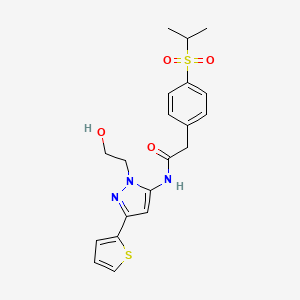
![4-[4-(3,4-Dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]butanoic acid](/img/structure/B2838519.png)
